Cas no 1191076-36-4 (2-Amino-4-bromo-6-methylbenzoic acid)
2-Amino-4-bromo-6-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4-bromo-6-methylbenzoic acid
- FCH2513414
- AK150616
- AX8287638
- AKOS022189986
- SCHEMBL22060772
- Benzoic acid, 2-amino-4-bromo-6-methyl-
- CS-0196551
- 1191076-36-4
- AS-63952
- 2-Amino-4-bromo-6-methylbenzoicacid
- E73964
- MFCD27996740
- DB-134515
-
- Inchi: 1S/C8H8BrNO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
- InChI Key: FFCBTRXFKXWSQQ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C(=O)O)=C(C)C=1)N
Computed Properties
- Exact Mass: 228.97384g/mol
- Monoisotopic Mass: 228.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3
- XLogP3: 2.4
2-Amino-4-bromo-6-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019094659-5g |
2-Amino-4-bromo-6-methylbenzoic acid |
1191076-36-4 | 95% | 5g |
$2604.96 | 2023-09-04 | |
| Alichem | A019094659-10g |
2-Amino-4-bromo-6-methylbenzoic acid |
1191076-36-4 | 95% | 10g |
$3484.00 | 2023-09-04 | |
| Alichem | A019094659-25g |
2-Amino-4-bromo-6-methylbenzoic acid |
1191076-36-4 | 95% | 25g |
$6150.60 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1232954-100mg |
Benzoic acid, 2-amino-4-bromo-6-methyl- |
1191076-36-4 | 95% | 100mg |
$315 | 2024-07-28 | |
| Chemenu | CM152564-100mg |
2-amino-4-bromo-6-methylbenzoic acid |
1191076-36-4 | 95% | 100mg |
$129 | 2023-01-10 | |
| Chemenu | CM152564-250mg |
2-amino-4-bromo-6-methylbenzoic acid |
1191076-36-4 | 95% | 250mg |
$257 | 2023-01-10 | |
| 1PlusChem | 1P000IOF-100mg |
Benzoic acid, 2-amino-4-bromo-6-methyl- |
1191076-36-4 | 95+% | 100mg |
$552.00 | 2023-12-26 | |
| Aaron | AR000IWR-50mg |
Benzoic acid, 2-amino-4-bromo-6-methyl- |
1191076-36-4 | 95% | 50mg |
$175.00 | 2025-02-11 | |
| Aaron | AR000IWR-100mg |
Benzoic acid, 2-amino-4-bromo-6-methyl- |
1191076-36-4 | 95% | 100mg |
$292.00 | 2025-02-11 | |
| Aaron | AR000IWR-250mg |
Benzoic acid, 2-amino-4-bromo-6-methyl- |
1191076-36-4 | 95% | 250mg |
$585.00 | 2025-02-11 |
2-Amino-4-bromo-6-methylbenzoic acid Related Literature
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 2-Amino-4-bromo-6-methylbenzoic acid
Recent Advances in the Application of 2-Amino-4-bromo-6-methylbenzoic Acid (CAS: 1191076-36-4) in Chemical Biology and Pharmaceutical Research
2-Amino-4-bromo-6-methylbenzoic acid (CAS: 1191076-36-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic carboxylic acid derivative, characterized by its amino, bromo, and methyl functional groups, has demonstrated versatile applications in medicinal chemistry, particularly as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel kinase inhibitors and antimicrobial agents, leveraging its unique structural features for targeted drug design.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-amino-4-bromo-6-methylbenzoic acid as a scaffold for developing selective JAK2 inhibitors. The researchers utilized the bromo substituent for palladium-catalyzed cross-coupling reactions, enabling efficient diversification of the core structure. The resulting compounds showed promising activity profiles in preclinical models of myeloproliferative disorders, with several derivatives advancing to lead optimization stages. This work underscores the compound's potential in addressing challenging therapeutic targets.
In parallel research, the compound's antimicrobial properties have been investigated. A team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that derivatives of 2-amino-4-bromo-6-methylbenzoic acid exhibited notable activity against drug-resistant Gram-positive bacteria, including MRSA strains. The methyl group at the 6-position was found to significantly enhance membrane penetration, while the amino group facilitated interactions with bacterial enzyme active sites. These findings suggest potential applications in combating antibiotic resistance.
The synthetic utility of 1191076-36-4 has also been expanded through innovative methodologies. A recent ACS Catalysis publication detailed a novel photoredox-catalyzed functionalization protocol that enables direct modification of the benzoic acid framework under mild conditions. This breakthrough has streamlined the preparation of diverse analogs for structure-activity relationship studies, accelerating drug discovery efforts centered around this chemical scaffold.
From a mechanistic perspective, computational studies have provided insights into the conformational preferences of 2-amino-4-bromo-6-methylbenzoic acid and its interactions with biological targets. Density functional theory (DFT) calculations reveal that the intramolecular hydrogen bonding between the amino and carboxyl groups contributes to the compound's stability and influences its binding modes. These computational models are proving valuable for rational drug design applications.
Looking forward, the unique combination of synthetic accessibility and biological relevance positions 2-amino-4-bromo-6-methylbenzoic acid as a promising building block for future pharmaceutical development. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities. The compound's CAS number, 1191076-36-4, has consequently seen increased frequency in patent applications, reflecting growing industrial interest in its applications.
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